Guanidine, 2-cyano-1-(3-pyridyl)-
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Overview
Description
Guanidine, 2-cyano-1-(3-pyridyl)- is a compound that belongs to the class of guanidines, which are known for their high basicity and ability to form strong hydrogen bonds This compound is characterized by the presence of a cyano group and a pyridyl group attached to the guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, 2-cyano-1-(3-pyridyl)- typically involves the guanylation of amines with cyanamides. One efficient method includes the use of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .
Industrial Production Methods: Industrial production of guanidines often relies on scalable and efficient synthetic routes. The use of transition metal catalysis, such as palladium-catalyzed cascade reactions, provides a high yield of guanidine derivatives . The choice of catalysts and reaction conditions can significantly impact the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Guanidine, 2-cyano-1-(3-pyridyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or pyridyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Guanidine, 2-cyano-1-(3-pyridyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of guanidine, 2-cyano-1-(3-pyridyl)- involves its interaction with specific molecular targets:
Cellular Metabolism: The compound inhibits nicotinamide phosphoribosyl transferase, affecting cellular metabolism.
Signaling Pathways: It interferes with NF-κB signaling, which plays a role in inflammation and cancer.
Neurotransmission: Guanidine compounds can enhance the release of acetylcholine, affecting nerve impulse transmission.
Comparison with Similar Compounds
N-cyano-N’-(4-pyridyl)-N’'-(1,2,2-trimethylpropyl)guanidine: Known for its anti-hypertensive properties.
N-cyano-N’-methyl-N’'-[2-[(5-methylimidazol-4-yl)methyl]thio]ethyl)guanidine: Used as a histamine-II receptor antagonist.
Uniqueness: Guanidine, 2-cyano-1-(3-pyridyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit key enzymes and signaling pathways makes it a valuable compound in medicinal chemistry.
Properties
CAS No. |
67026-32-8 |
---|---|
Molecular Formula |
C7H7N5 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-cyano-2-pyridin-3-ylguanidine |
InChI |
InChI=1S/C7H7N5/c8-5-11-7(9)12-6-2-1-3-10-4-6/h1-4H,(H3,9,11,12) |
InChI Key |
VBKOBCGEDSEGCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N=C(N)NC#N |
Origin of Product |
United States |
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